2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid
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Overview
Description
2-[(4-Methoxyphenoxy)methyl]prop-2-enoic acid is an organic compound with the molecular formula C11H12O4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a methoxyphenoxy group attached to a prop-2-enoic acid moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenoxy)methyl]prop-2-enoic acid typically involves the reaction of 4-methoxyphenol with epichlorohydrin to form 4-methoxyphenyl glycidyl ether. This intermediate is then reacted with acrylic acid under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenoxy)methyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[(4-Methoxyphenoxy)methyl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenoxy)methyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group can interact with enzymes and receptors, modulating their activity. The prop-2-enoic acid moiety can undergo various chemical transformations, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)propionic acid: Similar in structure but lacks the prop-2-enoic acid moiety.
4-Methoxyphenylacetic acid: Contains a methoxyphenyl group but differs in the attached functional group.
4-Methoxyphenoxyacetic acid: Similar in structure but with an acetic acid moiety instead of prop-2-enoic acid.
Uniqueness
2-[(4-Methoxyphenoxy)methyl]prop-2-enoic acid is unique due to the presence of both the methoxyphenoxy and prop-2-enoic acid groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(11(12)13)7-15-10-5-3-9(14-2)4-6-10/h3-6H,1,7H2,2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGUXZDJJHDFTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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